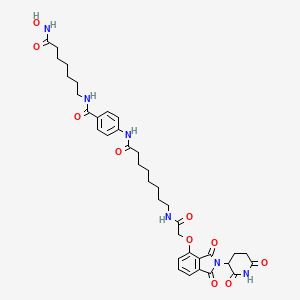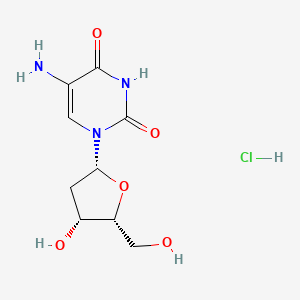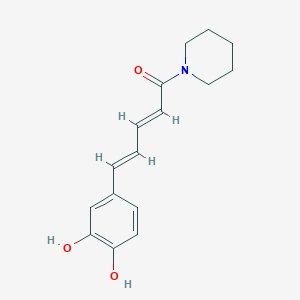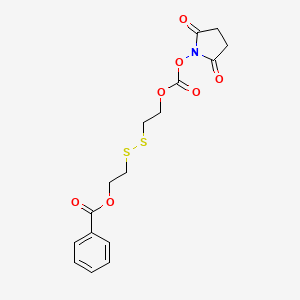
PROTAC HDAC6 degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC HDAC6 degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in gene expression and protein activity regulation. HDAC6 is unique among histone deacetylases due to its dominant cytoplasmic localization and two functional catalytic domains. The deregulation of HDAC6 is associated with various diseases, including neurodegenerative diseases, cancer, and pathological autoimmune responses .
Méthodes De Préparation
The synthesis of PROTAC HDAC6 degrader 1 involves the conjugation of a selective HDAC6 inhibitor, Nexturastat A, with a linker and a ligand for recruiting E3 ligase. The synthetic route typically includes the following steps:
Synthesis of Nexturastat A: This involves the preparation of the HDAC6 inhibitor.
Linker Attachment: A linker is attached to Nexturastat A.
E3 Ligase Ligand Conjugation: The final step involves conjugating the E3 ligase ligand to the linker.
The reaction conditions for these steps often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), with the addition of surfactants like Tween 80 to ensure solubility and stability .
Analyse Des Réactions Chimiques
PROTAC HDAC6 degrader 1 undergoes several types of chemical reactions:
Ubiquitination: The compound facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.
Deacetylation: As an HDAC6 inhibitor, it prevents the deacetylation of histone and non-histone proteins.
Common reagents used in these reactions include ubiquitin, E3 ligase, and proteasome inhibitors. The major product formed from these reactions is the degraded HDAC6 protein .
Applications De Recherche Scientifique
PROTAC HDAC6 degrader 1 has several scientific research applications:
Cancer Research: It is used to study the role of HDAC6 in cancer and to develop potential cancer therapies.
Neurodegenerative Diseases: The compound is used to investigate the involvement of HDAC6 in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Autoimmune Diseases: Research on autoimmune diseases benefits from the selective degradation of HDAC6 to understand its role in immune responses.
Cell Biology: It is used to study protein trafficking, cell shape, and migration by modulating HDAC6 levels
Mécanisme D'action
PROTAC HDAC6 degrader 1 exerts its effects through the following mechanism:
Binding: The compound binds to HDAC6 via the Nexturastat A moiety.
Recruitment: The E3 ligase ligand recruits the E3 ligase to the HDAC6-PROTAC complex.
Ubiquitination: The E3 ligase ubiquitinates HDAC6, marking it for degradation.
Degradation: The ubiquitinated HDAC6 is recognized and degraded by the proteasome, reducing HDAC6 levels in the cell.
Comparaison Avec Des Composés Similaires
PROTAC HDAC6 degrader 1 is unique due to its high selectivity for HDAC6 and its efficient degradation mechanism. Similar compounds include:
Nexturastat A: A selective HDAC6 inhibitor used as the HDAC6 binding moiety in this compound.
Pomalidomide: An E3 ligase ligand used in other PROTACs for recruiting E3 ligase.
Carfilzomib: A proteasome inhibitor used in combination with PROTACs to study degradation pathways.
This compound stands out due to its ability to induce significant degradation of HDAC6 with excellent selectivity against other histone deacetylases, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C37H46N6O10 |
|---|---|
Poids moléculaire |
734.8 g/mol |
Nom IUPAC |
4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octanoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C37H46N6O10/c44-29(40-25-17-15-24(16-18-25)34(48)39-22-9-5-3-7-14-31(46)42-52)13-6-2-1-4-8-21-38-32(47)23-53-28-12-10-11-26-33(28)37(51)43(36(26)50)27-19-20-30(45)41-35(27)49/h10-12,15-18,27,52H,1-9,13-14,19-23H2,(H,38,47)(H,39,48)(H,40,44)(H,42,46)(H,41,45,49) |
Clé InChI |
FQLCLMHMOFLVSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)












